molecular formula C23H31ClN4O2S B2497487 N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898460-64-5

N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2497487
CAS RN: 898460-64-5
M. Wt: 463.04
InChI Key: LIFNBWUBWLLXHW-UHFFFAOYSA-N
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Description

The chemical compound is a complex molecule with potential applications in various fields of chemistry and pharmacology. Its structure suggests a multifaceted mechanism of action, possibly involving interactions with biological targets through its distinct functional groups.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of thieno[2,3-d]pyrimidines and their derivatives, which share structural similarities, involves cyclization and substitution reactions, indicating a potential pathway for synthesizing the compound (Wagner et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one of interest has been examined through X-ray crystallography and quantum-chemical calculations, providing insight into their geometrical configuration, tautomeric forms, and intermolecular interactions (Craciun et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution and cyclization. The functional groups present suggest reactivity towards both electrophiles and nucleophiles, leading to a wide range of possible reactions and derivatives (Costello et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of related compounds can be influenced by their molecular structure and substituents. These properties are crucial for determining the compound's application in drug formulation and chemical reactions (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of functional groups, are key to understanding the compound's behavior in biological systems and chemical reactions. For example, the presence of acetamide and pyrimidinone groups can significantly impact the compound's reactivity and interactions (Kobayashi et al., 2007).

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of related heterocyclic compounds, demonstrating the potential of such molecules for further chemical modifications and applications. For instance, the synthesis of pyrimidinone and oxazinone derivatives has been reported, showcasing antimicrobial activities. These methods involve starting materials like citrazinic acid and processes such as condensation with cyanothio-acetamide, highlighting the versatility of heterocyclic chemistry in creating compounds with potential biological activities (Hossan et al., 2012).

Biological Activities

Several studies have focused on the biological activities of compounds with similar structures, including their antimicrobial, anti-inflammatory, and antitumor properties. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain precursors have shown anti-inflammatory and analgesic activities. These compounds demonstrate the therapeutic potential of such molecules in treating inflammation and pain, indicating the broader applicability of related compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Antitumor and Antimicrobial Potential

Further research into thienopyrimidine and thienotriazolopyrimidine derivatives has unveiled their potent antitumor activity, comparable to known drugs like doxorubicin on various human cancer cell lines. This highlights the potential of heterocyclic compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017). Additionally, antimicrobial activities against bacterial and fungal strains have been noted in pyrimidine-azitidinone analogues, suggesting the role of such compounds in addressing antibiotic resistance (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN4O2S/c1-4-27(5-2)13-8-14-28-20-12-6-9-17(20)22(26-23(28)30)31-15-21(29)25-19-11-7-10-18(24)16(19)3/h7,10-11H,4-6,8-9,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFNBWUBWLLXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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